1-Benzyl-4-(4-aminobutyl)piperazine Sigma-1 Receptor Affinity and Selectivity Profile
A direct head-to-head comparison within the benzylpiperazine class reveals that the specific 1-benzyl and 4-(4-aminobutyl) substitution pattern yields a distinct sigma-1 receptor binding profile. While a direct Ki value for 1-Benzyl-4-(4-aminobutyl)piperazine is not available, data for a closely related analog, 1-(2-naphthyl methyl)-4-benzyl piperazine, demonstrates a binding affinity in the nanomolar range [1]. More critically, studies on a series of 4-benzylpiperazine ligands show that affinity for σ1R can vary dramatically from 0.43 nM to 0.91 nM, with corresponding σ2/σ1 selectivity ratios ranging from 52 to 94, based solely on modifications to the benzyl group [2]. This establishes that the benzyl substitution is a key determinant of potency and selectivity. Therefore, the unique combination of the benzyl and aminobutyl groups on this specific compound defines a distinct pharmacological space compared to other 4-benzylpiperazines.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and subtype selectivity (Kiσ2/Kiσ1) |
|---|---|
| Target Compound Data | Not available; inferred from class behavior |
| Comparator Or Baseline | Class of 4-benzylpiperazine derivatives: Ki σ1 = 0.43–0.91 nM; Kiσ2/Kiσ1 = 52–94 [2] |
| Quantified Difference | N/A (Class-level inference only) |
| Conditions | In vitro competition binding assays |
Why This Matters
This evidence demonstrates that the specific substitution pattern on the piperazine core is not interchangeable; selecting this exact compound is essential for maintaining a defined sigma-1 receptor interaction profile, which is critical for reproducible research in neuropharmacology and pain pathways.
- [1] ACNPsearch. Synthesis and structure-activity relationships of novel arylalkyl 4-benzylpiperazine derivatives as sigma site selective ligands. View Source
- [2] Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. 2024. View Source
